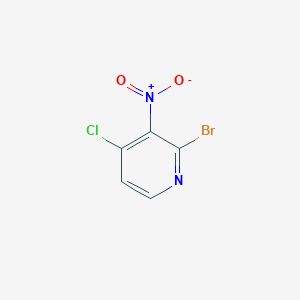

2-Bromo-4-chloro-3-nitropyridine

Descripción

2-Bromo-4-chloro-3-nitropyridine (CAS: 1261732-45-9) is a halogenated nitropyridine derivative with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol. It is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a pyridine ring substituted with bromine (position 2), chlorine (position 4), and a nitro group (position 3), which collectively influence its electronic properties and reactivity .

Propiedades

IUPAC Name |

2-bromo-4-chloro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLBYHDDCVJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-nitropyridine typically involves the nitration of 2-bromo-4-chloropyridine. One common method includes the reaction of 2-bromo-4-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

Coupling Reactions: Boronic acids or esters with palladium catalysts and bases like potassium carbonate.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.

Reduction Reactions: 2-Bromo-4-chloro-3-aminopyridine.

Coupling Reactions: Various biaryl compounds depending on the boronic acid used.

Aplicaciones Científicas De Investigación

2-Bromo-4-chloro-3-nitropyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table summarizes critical data for 2-bromo-4-chloro-3-nitropyridine and its analogs:

Key Observations :

- Substituent Positioning: The position of halogens and nitro groups significantly alters reactivity. For example, in 2-bromo-4-chloro-3-nitropyridine, the nitro group at position 3 deactivates the ring, directing further substitution to meta or para positions. In contrast, 4-amino-3-bromo-2-chloropyridine’s amino group (position 4) activates the ring for electrophilic substitution .

- Physical State: Methyl-substituted derivatives (e.g., 4-bromo-2-methyl-3-nitropyridine) often exhibit improved solubility in non-polar solvents compared to halogen-only analogs .

Actividad Biológica

2-Bromo-4-chloro-3-nitropyridine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4-chloro-3-nitropyridine can be represented as follows:

This compound features a pyridine ring substituted with bromine, chlorine, and nitro groups, which contribute to its reactivity and biological properties.

Biochemical Interactions

Enzyme Interactions:

Research indicates that 2-Bromo-4-chloro-3-nitropyridine interacts with various enzymes, modulating their activity. It has been shown to influence enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing or inhibiting their functions.

Molecular Mechanisms:

At the molecular level, this compound can bind to DNA and RNA, affecting their stability and function. It may also inhibit or activate enzymes by interacting with their active sites. Such interactions can lead to significant changes in cellular signaling pathways and gene expression profiles.

Cellular Effects

Impact on Cell Signaling:

The compound's influence on cell signaling pathways is notable. For instance, it can activate or inhibit pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Additionally, it modulates gene expression related to apoptosis, promoting or inhibiting programmed cell death depending on the concentration used .

Dosage Effects in Animal Models:

In animal studies, low doses of 2-Bromo-4-chloro-3-nitropyridine have shown beneficial effects by enhancing antioxidant defenses. Conversely, high doses can lead to toxicity characterized by liver damage and neurotoxicity. This highlights the importance of dosage in determining the compound's biological effects.

Antimicrobial Activity

Recent investigations have revealed that 2-Bromo-4-chloro-3-nitropyridine exhibits antimicrobial properties against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

In cancer research, 2-Bromo-4-chloro-3-nitropyridine has demonstrated promising activity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 11.35 |

| HT-29 (Colon Cancer) | 9.24 |

| A549 (Lung Cancer) | 6.6 |

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and modulation of key signaling pathways associated with tumor growth .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study evaluated the efficacy of 2-Bromo-4-chloro-3-nitropyridine against Staphylococcus aureus. The results indicated a significant reduction in bacterial load at concentrations above the MIC, suggesting its potential use in treating infections caused by resistant strains. -

Case Study on Anticancer Properties:

In vitro studies demonstrated that treatment with 2-Bromo-4-chloro-3-nitropyridine led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in MCF-7 cells. This shift in protein expression supports its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.